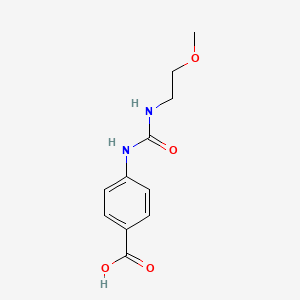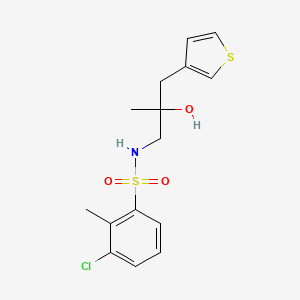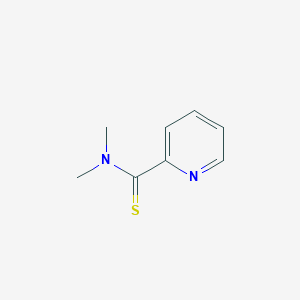![molecular formula C18H11ClN2O B2558735 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-40-8](/img/structure/B2558735.png)
2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(2-Chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile (2CMPF3CN) is a heterocyclic compound that has been studied for its potential applications in the fields of pharmacology and medicinal chemistry. It is a novel compound that has been synthesized for the first time in 2018. The synthesis of 2CMPF3CN is based on the reaction of 2-chlorophenylmethyleneamino-5-phenylfuran-3-carbonitrile with 2-chloro-3-nitrophenylacetic acid. This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs) and its ability to modulate cell cycle progression.
Applications De Recherche Scientifique
Formation and Elimination of Food Toxicants
- Phenylalanine Interaction: The compound interacts with phenylalanine derivatives, contributing to the formation and elimination of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is formed due to the reaction of phenylacetaldehyde with creati(ni)ne. This process involves the coordination of lipid oxidation and the Maillard reaction, impacting the quality and safety of food items (Zamora & Hidalgo, 2015).
Environmental Impact Assessment
- Toxicity and Persistence in the Aquatic Environment: The compound's chlorophenyl segment has been studied extensively for its moderate toxic effects on mammalian and aquatic life. In particular, chlorophenols like 2-chlorophenol and 2,4-dichlorophenol demonstrate considerable toxicity to fish upon long-term exposure. The presence and persistence of these compounds in the environment are influenced by factors like the presence of biodegrading microflora and environmental conditions, crucial for assessing environmental safety and regulations (Krijgsheld & Gen, 1986).
Advanced Organic Chemistry and Material Science
- Chemical Synthesis and Structural Analysis: The compound's structure, involving a chlorophenyl segment, has been used in the synthesis of complex organic structures like substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This process involves reacting chloral with substituted anilines and thioglycolic acid, showcasing the versatility of the chlorophenyl component in synthesizing compounds with potential pharmacological applications (Issac & Tierney, 1996).
Propriétés
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-9-5-4-8-14(16)12-21-18-15(11-20)10-17(22-18)13-6-2-1-3-7-13/h1-10,12H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHYFPBNQXIMQ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2558654.png)
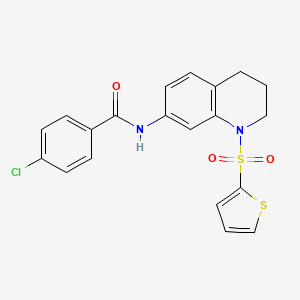

![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}prop-2-en-1-one](/img/structure/B2558657.png)
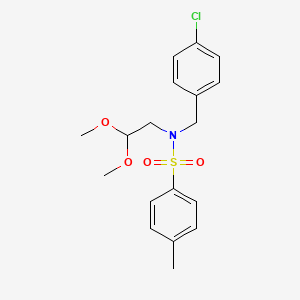

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2558661.png)
![N-(cyanomethyl)-3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-N-propylpropanamide](/img/structure/B2558664.png)
![2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine](/img/structure/B2558665.png)
![1-Ethyl-3,5-dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B2558667.png)
![3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2558668.png)
